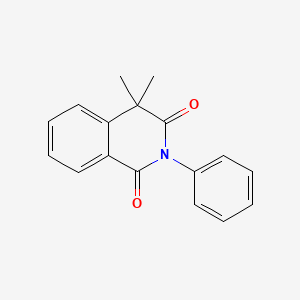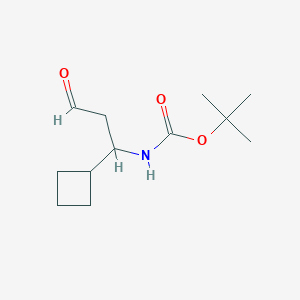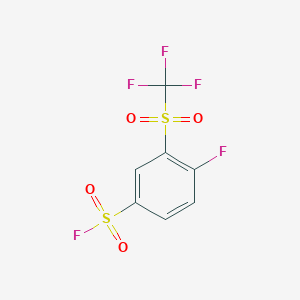
4,4-Dimethyl-2-phenylisoquinoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-2-phenylisoquinoline-1,3-dione is a heterocyclic compound with the molecular formula C17H15NO2. It belongs to the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by a fused ring system that includes a benzene ring and a pyridine ring, making it a valuable scaffold for drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-phenylisoquinoline-1,3-dione can be achieved through various methods. One common approach involves the cyclization of acryloyl benzamides using radical precursors. This method employs different radical precursors, such as those containing carbon, sulfur, phosphorus, nitrogen, silicon, and bromine . The reaction conditions typically involve the use of a radical initiator and a suitable solvent to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dimethyl-2-phenylisoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of isoindoline derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups onto the isoquinoline scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline and isoindoline derivatives, which can exhibit different biological activities and properties.
Applications De Recherche Scientifique
4,4-Dimethyl-2-phenylisoquinoline-1,3-dione has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,4-Dimethyl-2-phenylisoquinoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of tyrosyl-DNA phosphodiesterase 2 (TDP2), which is involved in the repair of DNA double-strand breaks . The compound binds to the active site of the enzyme, preventing its catalytic activity and thereby sensitizing cancer cells to DNA-damaging agents.
Comparaison Avec Des Composés Similaires
4,4-Dimethyl-2-phenylisoquinoline-1,3-dione can be compared with other similar compounds, such as:
Isoindoline-1,3-dione: This compound shares a similar core structure but lacks the phenyl and dimethyl substituents.
4-Benzylideneisoquinoline-1,3-dione: This compound has a benzylidene group at the 4-position, which can influence its biological activity and binding properties.
The uniqueness of this compound lies in its specific substituents, which can modulate its chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
326918-01-8 |
|---|---|
Formule moléculaire |
C17H15NO2 |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
4,4-dimethyl-2-phenylisoquinoline-1,3-dione |
InChI |
InChI=1S/C17H15NO2/c1-17(2)14-11-7-6-10-13(14)15(19)18(16(17)20)12-8-4-3-5-9-12/h3-11H,1-2H3 |
Clé InChI |
QAPZHHJLCVNDMB-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=C3)C |
Solubilité |
25.8 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(4-butyl-1H-1,2,3-triazol-1-yl)phenyl]-1-[5-(cyclopentyloxy)-2-methylphenyl]urea](/img/structure/B13578470.png)




![10-Methyl-3,10-diazabicyclo[4.3.1]decane](/img/structure/B13578499.png)




![2-{3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazin-2-yl}acetic acid](/img/structure/B13578521.png)


